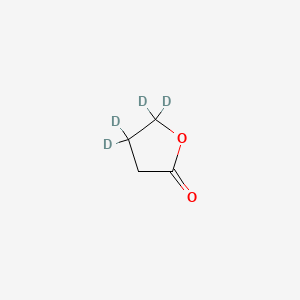

gamma-Butyrolactone-d4

Description

Role of Deuterium (B1214612) in Elucidating Reaction Mechanisms

The replacement of hydrogen with deuterium can significantly alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). scielo.org.mxwikipedia.org Because a carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, reactions that involve the breaking of this bond in the rate-determining step will proceed more slowly. scielo.org.mxlibretexts.org By measuring this change in reaction rate (expressed as the ratio kH/kD), researchers can gain profound insights into the transition state and the step-by-step sequence of a reaction. libretexts.orgnumberanalytics.com This makes deuterium labeling a powerful tool for unraveling the intricate details of reaction mechanisms in organic chemistry, catalysis, and enzymology. numberanalytics.comnumberanalytics.com

Role of Deuterium in Elucidating Reaction Mechanisms

Applications of Deuterated Analogues in Quantitative Analysis

Deuterated compounds are extensively used as internal standards in analytical techniques, most notably in mass spectrometry (MS) coupled with gas chromatography (GC) or liquid chromatography (LC). clearsynth.compubcompare.ailcms.cz An internal standard is a substance with properties similar to the analyte (the substance being measured) that is added in a known quantity to samples. wikipedia.org By comparing the analytical signal of the analyte to that of the internal standard, chemists can achieve highly accurate and precise quantification. clearsynth.com

Deuterated analogues are ideal internal standards because they are chemically almost identical to their non-deuterated counterparts, meaning they behave similarly during sample preparation and analysis. pubcompare.ai However, their increased mass allows them to be easily distinguished by a mass spectrometer. researchgate.net This use of deuterated standards is crucial for correcting for sample loss during preparation and for matrix effects, where other components in a complex sample can interfere with the measurement, thereby ensuring the reliability of quantitative results in fields like pharmaceutical analysis, environmental monitoring, and clinical toxicology. clearsynth.comlcms.cz

Structure

3D Structure

Properties

IUPAC Name |

4,4,5,5-tetradeuteriooxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2/c5-4-2-1-3-6-4/h1-3H2/i1D2,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJRWHAVMIAJKC-VEPVEJTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CC(=O)OC1([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

90.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Isotopic Incorporation Strategies for γ Butyrolactone D4

Chemical Synthesis Routes for Deuterium (B1214612) Introduction

The introduction of deuterium into the γ-Butyrolactone (GBL) structure can be achieved through several strategic synthetic routes. These methods range from utilizing deuterated starting materials to employing sophisticated catalytic systems.

Precursor-Based Deuteration Approaches

A primary and straightforward strategy for synthesizing γ-Butyrolactone-d4 involves the use of a deuterated precursor. Succinic anhydride-d4 is a key starting material for this approach. isotope.comsigmaaldrich.com The synthesis leverages established chemical pathways where the core structure of the precursor is already labeled with deuterium, which is then carried through the reaction sequence to the final product.

One common industrial method for producing non-labeled GBL is the hydrogenation of succinic anhydride (B1165640). researchgate.netmdma.ch By substituting the standard succinic anhydride with its deuterated counterpart, succinic anhydride-2,2,3,3-d4, the resulting GBL will incorporate deuterium at these specific positions. The commercially available succinic anhydride-d4 typically has an isotopic purity of 98 atom % D. sigmaaldrich.com

The synthesis of the deuterated precursor itself, such as d4-succinic anhydride, can be achieved from succinic anhydride and d1-acetic acid, a reaction catalyzed by sodium acetate. researchgate.net This process is believed to occur through the enolization of the succinic anhydride. researchgate.net

Table 1: Key Deuterated Precursors and Reagents

| Compound Name | CAS Number | Molecular Formula | Notes |

|---|---|---|---|

| Succinic anhydride-2,2,3,3-d4 | 14341-86-7 | C₄D₄O₃ | Commercially available precursor with high isotopic purity. isotope.comsigmaaldrich.comisotope.com |

| Deuterium gas | 7782-39-0 | D₂ | Used in catalytic deuteration reactions. snnu.edu.cn |

Catalytic Deuteration Techniques

Catalytic methods offer a powerful means of introducing deuterium into organic molecules with high efficiency and selectivity. For the synthesis of deuterated GBL, catalytic hydrogenation of a suitable precursor using deuterium gas (D₂) is a prominent technique.

Ruthenium-based catalysts have demonstrated high efficacy. For instance, a catalyst system comprising Ru(acac)₃, P(octyl)₃, and p-toluenesulfonic acid is effective for the hydrogenation of succinic anhydride to GBL. mdma.ch By replacing hydrogen gas with deuterium gas in this system, direct deuteration can be achieved. Facile synthesis of GBL isotopologues is also possible through "one-pot" Ru-catalyzed homogeneous deuteration of dicarboxylic acids. researchgate.netebi.ac.uk

Iridium-based catalysts are also widely used for hydrogen isotope exchange (HIE) reactions, allowing for the direct replacement of hydrogen atoms with deuterium on a pre-formed substrate. snnu.edu.cn These methods can be highly regioselective, targeting specific C-H bonds for deuteration. snnu.edu.cn

Table 2: Catalytic Systems for Deuteration

| Catalyst System | Precursor | Deuterium Source | Key Features |

|---|---|---|---|

| Ruthenium Complexes (e.g., Ru(acac)₃) | Succinic Anhydride | D₂ gas | High selectivity and activity for hydrogenation. mdma.ch |

| Ruthenium-based Homogeneous Catalysts | Dicarboxylic Acids | D₂ gas | Enables "one-pot" synthesis of GBL isotopologues. researchgate.netebi.ac.uk |

Multi-Step Synthetic Procedures for Positional Deuteration

Achieving positional or site-specific deuteration often requires multi-step synthetic sequences. These procedures allow for the introduction of deuterium at a defined stage of the synthesis, thereby controlling the final location of the labels in the GBL molecule.

A common industrial route to GBL involves the two-stage hydrogenation of maleic anhydride. mdma.ch First, maleic anhydride is hydrogenated to succinic anhydride, which is then further hydrogenated to GBL. mdma.ch Introducing deuterium gas at the second stage (hydrogenation of succinic anhydride) would theoretically yield γ-Butyrolactone-d4.

Another route proceeds from the dehydrogenation of 1,4-butanediol (B3395766). wikipedia.orggoogle.com If a specifically deuterated 1,4-butanediol is used as the starting material, the resulting GBL will carry the deuterium labels in the corresponding positions. The synthesis of such a deuterated diol would itself be a multi-step process, offering precise control over isotopic placement.

Isotopic Purity and Enrichment Assessment During Synthesis

Ensuring high isotopic purity and accurately determining the level of deuterium enrichment are critical steps in the synthesis of labeled compounds.

Monitoring Deuterium Content and Positional Specificity

Several analytical techniques are employed to monitor the progress of deuteration and to characterize the final product.

Mass Spectrometry (MS): This is a fundamental technique for determining isotopic enrichment. By comparing the mass spectrum of the deuterated compound with its non-labeled analog, the increase in molecular weight confirms the incorporation of deuterium. Gas chromatography-mass spectrometry (GC-MS) is particularly useful for analyzing GBL and its isotopologues, often using a deuterated standard like d6-GBL for quantification. inchem.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for confirming the exact position of the deuterium atoms. In ¹H NMR, the disappearance of a signal indicates that a proton has been replaced by a deuteron. ¹³C NMR can also show changes in signal patterns upon deuteration. Detailed 1D and 2D NMR studies are essential for the complete structural elucidation of deuterated molecules. beilstein-journals.org

The combination of MS and NMR provides a comprehensive assessment of the synthesis, confirming both the degree of isotopic enrichment and the regioselectivity of the deuteration process. Commercial deuterated GBL standards, such as γ-Butyrolactone-d6, are available with high specified purity (e.g., ≥99% deuterated forms), which are used as reference materials. caymanchem.com

Purification Techniques for Labeled Compounds

After synthesis, the deuterated GBL must be purified to remove any unreacted starting materials, catalysts, and non-deuterated or partially deuterated byproducts. The purification methods are generally the same as those used for the unlabeled compound.

Distillation: Given that GBL is a liquid at room temperature with a boiling point of around 204 °C, distillation is a common purification method. wikipedia.org This technique separates compounds based on differences in their boiling points and is effective for removing less volatile or more volatile impurities.

Liquid-Liquid Extraction: This technique is useful for separating GBL from aqueous solutions or reaction mixtures. GBL can be efficiently extracted from aqueous solutions using solvents like methylene (B1212753) chloride or chloroform. swgdrug.org This method is effective in separating the relatively nonpolar GBL from polar impurities or salts. swgdrug.org

Chromatography: For achieving very high purity, chromatographic techniques such as gas chromatography (GC) or column chromatography can be employed, although this is more common on a laboratory scale than for industrial production.

The choice of purification method depends on the scale of the synthesis and the nature of the impurities present. A combination of these techniques may be necessary to achieve the high purity required for its use as an analytical standard.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| γ-Butyrolactone-d4 |

| γ-Butyrolactone (GBL) |

| γ-Butyrolactone-d6 (GBL-d6) |

| 1,4-Butanediol |

| Succinic anhydride |

| Succinic anhydride-2,2,3,3-d4 |

| Maleic anhydride |

| Deuterium gas |

| Deuterium oxide |

| d1-Acetic acid |

| Sodium acetate |

| Methylene chloride |

| Chloroform |

| Ru(acac)₃ (Ruthenium(III) acetylacetonate) |

| P(octyl)₃ (Tri-n-octylphosphine) |

Scale-Up Considerations for Research Applications

Scaling up the synthesis of γ-Butyrolactone-d4 from laboratory benchtop to produce larger quantities for research presents several challenges. These considerations are critical for ensuring a cost-effective, efficient, and consistent supply of the labeled compound.

Catalyst Efficiency and Recovery: For the hydrogenation step, the choice of catalyst is crucial. While precious metal catalysts like gold show high selectivity, their cost is a major factor in scale-up. researchgate.net Non-noble metal catalysts, such as those based on copper, are also used for GBL production and may offer a more economical alternative. nih.govgoogle.com An efficient process for catalyst recovery and recycling is essential to minimize costs, regardless of the catalyst used. Research has shown that some catalysts can be recovered and reused multiple times without a significant loss of activity. researchgate.net

Process Optimization and Control: Maintaining optimal reaction conditions such as temperature, pressure, and reactant ratios is vital for maximizing yield and selectivity. In the gas-phase dehydrogenation of 1,4-butanediol to GBL, for instance, a specific ratio of hydrogen to the diol is needed to prolong catalyst life. google.com Similarly, in the hydrogenation of maleic or succinic anhydride, careful control of the hydrogen (or deuterium) feed and temperature is necessary to prevent side reactions and ensure high purity of the final product.

Purification of the Final Product: The separation of GBL-d4 from the reaction mixture, including the catalyst, unreacted starting materials, and any by-products, is a critical final step. Given the high boiling point of GBL (204 °C), distillation is a common purification method. wikipedia.orgorgsyn.org On a larger scale, this requires efficient distillation apparatus to achieve the high chemical and isotopic purity (typically ≥98 atom % D) required for its use as an analytical standard.

Table 2: Key Scale-Up Challenges and Mitigation Strategies

| Challenge | Description | Potential Mitigation Strategy |

|---|---|---|

| High Cost of Starting Materials | Deuterated precursors (e.g., Succinic anhydride-d4) are expensive, impacting overall production cost. | Optimize the isotopic incorporation reaction to maximize efficiency; explore more cost-effective deuteration methods. |

| Catalyst Performance and Cost | Precious metal catalysts (e.g., gold) are effective but costly. Catalyst deactivation can occur over time. | Use of more economical non-noble metal catalysts; implementation of robust catalyst recovery and recycling protocols. |

| Reaction Condition Control | Deviations in temperature, pressure, or reactant flow can reduce yield and purity. | Implement precise process control systems to maintain optimal reaction parameters; utilize reactor designs that ensure uniform conditions. |

| Product Purification | Achieving high chemical and isotopic purity requires effective separation from by-products and solvents. | Employ fractional distillation under vacuum; use high-performance chromatography for final polishing if required. orgsyn.orgnih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For γ-Butyrolactone-d4, a combination of ¹H, ¹³C, and ²H NMR, along with advanced two-dimensional techniques, provides a complete picture of the molecule's atomic connectivity and isotopic labeling pattern.

Proton Nuclear Magnetic Resonance (¹H NMR) for Deuterium Placement and Purity Confirmation

¹H NMR spectroscopy is a fundamental technique used to determine the presence and environment of hydrogen atoms in a molecule. In the case of γ-Butyrolactone-d4, the ¹H NMR spectrum is crucial for confirming the successful replacement of protons with deuterium atoms at specific positions. The absence or significant reduction of signals corresponding to the deuterated positions, when compared to the spectrum of unlabeled γ-Butyrolactone, provides direct evidence of deuterium incorporation. Any residual proton signals at the labeled sites can be used to quantify the isotopic purity of the compound.

For unlabeled γ-Butyrolactone, the ¹H NMR spectrum typically shows distinct multiplets for the protons at the α, β, and γ positions of the lactone ring. In γ-Butyrolactone-d4, where deuteration is at the 2,2,3,3-positions, the signals corresponding to the α and β protons would be absent or significantly diminished. The signal for the γ-protons (at the C4 position) would remain, serving as an internal reference.

Table 1: Predicted ¹H NMR Data for γ-Butyrolactone

| Position | Chemical Shift (ppm) | Multiplicity |

| α-CH₂ | ~2.5 | Triplet |

| β-CH₂ | ~2.3 | Multiplet |

| γ-CH₂ | ~4.3 | Triplet |

Note: Predicted chemical shifts are based on typical values for γ-butyrolactone and may vary slightly depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in the molecule gives rise to a distinct signal in the spectrum. For γ-Butyrolactone-d4, the ¹³C NMR spectrum is used to confirm the integrity of the carbon skeleton after deuteration. The chemical shifts of the carbon atoms are influenced by the neighboring deuterium atoms due to the isotope effect, which can cause a slight upfield shift and a splitting of the carbon signal into a multiplet due to C-D coupling.

Table 2: Experimental ¹³C NMR Data for γ-Butyrolactone in CDCl₃

| Position | Chemical Shift (ppm) |

| C=O | 177.7 |

| γ-CH₂ | 62.1 |

| α-CH₂ | 29.7 |

| β-CH₂ | 22.0 |

Source: SpectraBase spectrabase.com

Deuterium Nuclear Magnetic Resonance (²H NMR) for Direct Observation of Labeled Positions

²H NMR, or deuterium NMR, is a specialized technique that directly observes the deuterium nuclei in a molecule. wikipedia.org This method is highly specific for deuterated compounds and provides unambiguous confirmation of the location of the deuterium labels. wikipedia.org The chemical shifts in ²H NMR are identical to those in ¹H NMR, but the signals are typically broader. magritek.com For γ-Butyrolactone-d4, the ²H NMR spectrum would show signals corresponding to the deuterium atoms at the 2 and 3 positions, confirming their successful incorporation. illinois.edu The sample for ²H NMR should be prepared in a non-deuterated solvent to avoid overwhelming the signal from the analyte. illinois.edulabinsights.nldal.ca

Advanced NMR Techniques (e.g., COSY, HSQC) for Complete Spectral Assignment

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are powerful tools for establishing the connectivity between atoms in a molecule. science.gov

COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically those on adjacent carbon atoms. In the case of a partially deuterated γ-Butyrolactone, COSY can be used to confirm the remaining proton-proton couplings and thus verify the positions of deuteration.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. An HSQC spectrum of γ-Butyrolactone-d4 would show correlations only for the C-H bonds that are present. The absence of cross-peaks for the C2 and C3 positions would further confirm the deuteration at these sites.

These advanced techniques provide a comprehensive and unambiguous assignment of all NMR signals, solidifying the structural elucidation of γ-Butyrolactone-d4. science.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS) for Molecular Weight Confirmation and Fragmentation Patterns

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding a molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺·) and various fragment ions. libretexts.org The mass spectrum of γ-Butyrolactone-d4 provides two key pieces of information:

Molecular Weight Confirmation: The molecular ion peak confirms the molecular weight of the compound. For γ-Butyrolactone, the molecular weight is 86.09 g/mol . nih.gov For γ-Butyrolactone-d4, the molecular weight will be higher by approximately 4 Da, reflecting the replacement of four protons with four deuterons. The observation of the molecular ion peak at the expected higher mass confirms the successful deuteration.

Fragmentation Patterns: The fragmentation pattern provides structural information. The molecular ion of γ-Butyrolactone is unstable and breaks down into smaller, more stable fragments. libretexts.org Common fragmentation pathways for γ-Butyrolactone include the loss of CO₂, C₂H₄, and CHO. In γ-Butyrolactone-d4, the masses of the fragments containing the deuterated positions will be shifted accordingly. Analyzing these shifts helps to pinpoint the location of the deuterium atoms within the molecule.

Table 3: Key Fragments in the EI-MS of γ-Butyrolactone

| m/z | Proposed Fragment |

| 86 | [M]⁺· |

| 56 | [M - CH₂O]⁺· |

| 42 | [C₂H₂O]⁺· |

| 28 | [C₂H₄]⁺· |

Source: MassBank

The study of the fragmentation of deuterated analogs can provide deeper insights into the fragmentation mechanisms of the parent compound. nih.govresearchgate.net

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for Gas-Phase Fragmentation Pathway Elucidation

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is a powerful analytical technique used to determine the structure and fragmentation pathways of molecules. In the analysis of γ-Butyrolactone-d4 (GBL-d4), ESI-MS/MS provides critical data for its identification and differentiation from its non-deuterated counterpart.

When analyzed, GBL-d4 is typically protonated to form the [M+H]⁺ ion. In tandem mass spectrometry, this precursor ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. The fragmentation of γ-lactone derivatives often involves specific neutral losses. For instance, studies on similar γ-butyrolactones show common fragmentation processes such as the loss of water (H₂O) or ketene. researchgate.netnih.gov

For GBL-d4, the deuteration at the alpha and gamma positions influences the mass-to-charge ratio (m/z) of the resulting fragments. The analysis of GBL and its deuterated analogues often uses selected ion monitoring (SIM) to track specific ions. For deuterated GBL, characteristic ions include m/z 92, which corresponds to the molecular ion of D6-GBL, as well as fragment ions at m/z 60 and 48. dshs-koeln.denih.gov The fragmentation pathways for GBL-d4 are analogous to those of unlabeled GBL, with a predictable mass shift for fragments containing the deuterium labels. The primary fragmentation of the protonated molecule [M+H]⁺ (m/z 91 for GBL-d4) would involve the loss of small neutral molecules.

Table 1: Predicted ESI-MS/MS Fragmentation Data for γ-Butyrolactone-d4

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Predicted Fragment (m/z) |

| 91 ([C₄D₄H₂O₂ + H]⁺) | [C₃D₂H₂O + H]⁺ | CO | 63 |

| 91 ([C₄D₄H₂O₂ + H]⁺) | [C₂D₂O + H]⁺ | C₂H₂O | 47 |

| 91 ([C₄D₄H₂O₂ + H]⁺) | [C₂D₄ + H]⁺ | C₂H₂O₂ | 33 |

This table is based on theoretical fragmentation patterns and may vary based on experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is indispensable for unambiguously determining the elemental composition of a compound by measuring its mass with very high accuracy. For γ-Butyrolactone-d4, HRMS provides a precise mass measurement that distinguishes it from other compounds with the same nominal mass. The theoretical exact mass of a molecule is calculated by summing the masses of its most abundant isotopes.

The chemical formula for γ-Butyrolactone-d4 is C₄D₄H₂O₂. Using the exact masses of the isotopes (¹²C: 12.000000, ¹H: 1.007825, ²D: 2.014102, ¹⁶O: 15.994915), the theoretical monoisotopic mass can be calculated. This high-precision measurement is crucial for confirming the identity of the substance in complex matrices. In studies of related deuterated compounds, HRMS has been used to confirm exact masses to within 5 ppm of their theoretical values, demonstrating the accuracy of the technique. oup.comoup.comresearchgate.net

Table 2: Precise Mass Determination of γ-Butyrolactone-d4

| Compound | Chemical Formula | Nominal Mass (Da) | Monoisotopic Mass (Da) |

| γ-Butyrolactone | C₄H₆O₂ | 86 | 86.03678 |

| γ-Butyrolactone-d4 | C₄D₄H₂O₂ | 90 | 90.06188 |

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique "fingerprint" based on its structure and functional groups.

Infrared (IR) spectroscopy is a key method for identifying functional groups within a molecule. The IR spectrum of γ-Butyrolactone is characterized by a very strong absorption band corresponding to the carbonyl (C=O) group of the cyclic ester (lactone). nih.govresearchgate.net This peak typically appears around 1770 cm⁻¹. Other significant peaks correspond to C-O and C-H bond stretching and bending vibrations.

In γ-Butyrolactone-d4, the substitution of hydrogen with deuterium atoms leads to predictable shifts in the vibrational frequencies. According to the principles of vibrational spectroscopy, replacing a lighter atom (H) with a heavier isotope (D) increases the reduced mass of the bond, causing the vibrational frequency to decrease. libretexts.orgyoutube.com Therefore, the C-D stretching vibrations in GBL-d4 will appear at a lower wavenumber (typically around 2100-2200 cm⁻¹) compared to the C-H stretching vibrations (around 2850-3000 cm⁻¹) in the non-deuterated molecule. The prominent C=O stretching frequency is less affected by this isotopic substitution, as it does not directly involve the deuterated positions.

Table 3: Key IR Absorption Bands for γ-Butyrolactone and Predicted Shifts for γ-Butyrolactone-d4

| Functional Group | Vibration Type | γ-Butyrolactone Wavenumber (cm⁻¹) | Predicted γ-Butyrolactone-d4 Wavenumber (cm⁻¹) |

| C-H | Stretch | ~2850-3000 | ~2850-3000 (for remaining C-H) |

| C-D | Stretch | N/A | ~2100-2200 |

| C=O (Lactone) | Stretch | ~1770 | ~1770 |

| C-O | Stretch | ~1150-1250 | ~1150-1250 |

Raman spectroscopy is another form of vibrational spectroscopy that provides complementary information to IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For GBL, Raman spectroscopy can be used to generate a detailed vibrational fingerprint, which is useful for identification purposes, even in complex mixtures like beverages. nih.govnih.gov

The Raman spectrum of γ-Butyrolactone-d4 would show shifts analogous to those seen in IR spectroscopy. The vibrations involving the deuterium atoms (C-D bonds) will have lower frequencies than the corresponding C-H vibrations in unlabeled GBL. This isotopic shift provides a clear method for distinguishing between the deuterated and non-deuterated forms. The strong, symmetric vibrations of the carbon skeleton are also well-defined in the Raman spectrum, contributing to its utility as a fingerprinting technique.

Table 4: Prominent Raman Shifts for γ-Butyrolactone and Predicted Shifts for γ-Butyrolactone-d4

| Vibration | γ-Butyrolactone Raman Shift (cm⁻¹) | Predicted γ-Butyrolactone-d4 Raman Shift (cm⁻¹) |

| C-H Stretch | ~2850-3000 | ~2850-3000 (for remaining C-H) |

| C-D Stretch | N/A | ~2100-2200 |

| C=O Stretch | ~1770 | ~1770 |

| Ring Vibrations | Multiple bands in 500-1500 region | Shifts in bands involving deuterated carbons |

Infrared (IR) Spectroscopy for Functional Group Analysis

Other Spectroscopic Methods (e.g., UV-Vis Absorption) for Research Context

Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the electronic transitions within a molecule. γ-Butyrolactone lacks an extensive system of conjugated double bonds, and therefore does not have strong chromophores that absorb in the near-UV or visible range. inchem.org This makes UV-Vis spectroscopy less sensitive for the detection of GBL compared to other methods.

However, research has shown that the carbonyl group in GBL exhibits a weak π → π* electronic transition that absorbs in the far-UV region. mckendree.edu Studies have identified a maximum absorbance (λ_max) for GBL at approximately 205 nm. mckendree.edu While this absorption can be used for quantitative analysis under specific conditions, its utility is limited by the low wavelength, which is prone to interference from many other substances and solvents. The isotopic substitution in γ-Butyrolactone-d4 is not expected to significantly alter the electronic transitions of the carbonyl group, so its UV-Vis absorption profile would be nearly identical to that of the non-deuterated compound.

Evolution of Research Applications for Deuterated Lactones

The use of deuterated compounds, including lactones, has evolved significantly over the past few decades. Initially, their application was largely confined to mechanistic studies in academic research. scielo.org.mx However, with advancements in analytical instrumentation, particularly LC-MS/MS, the demand for high-purity deuterated standards has surged. mdpi.com

The development of new synthetic methods has made a wider variety of deuterated lactones available, enabling more complex research. researchgate.netacs.org Early methods often placed deuterium (B1214612) labels on the side chain, which was not ideal for mass spectrometry using electron ionization (MS/EI) due to fragmentation patterns. acs.org More recent synthetic strategies focus on incorporating labels into the lactone ring itself, providing more robust standards for quantitative analysis. acs.org

Today, deuterated lactones are crucial in food science for analyzing flavor and aroma compounds, in environmental science for tracing pollutants, and in pharmaceutical development for pharmacokinetic studies. musechem.comclearsynth.comvulcanchem.com The first FDA-approved deuterated drug, Austedo (deutetrabenazine), in 2017, marked a significant milestone, highlighting the therapeutic potential of deuterium substitution to improve a drug's metabolic profile and has spurred further research into the synthesis and application of a wide range of deuterated molecules, including lactones. assumption.edu

Data Tables

Table 1: Properties of γ-Butyrolactone and its Deuterated Analogue

| Property | γ-Butyrolactone | γ-Butyrolactone-d4 |

| Chemical Formula | C₄H₆O₂ | C₄H₂D₄O₂ |

| Molecular Weight | ~86.09 g/mol | ~90.11 g/mol |

| Primary Use in Research | Analyte | Internal Standard |

Table 2: Key Applications of Isotopic Labeling with Deuterium

| Application Area | Description |

| Reaction Mechanism Studies | Elucidating reaction pathways by observing the kinetic isotope effect (KIE), where the C-D bond breaks slower than the C-H bond. |

| Quantitative Analysis (Mass Spectrometry) | Serving as an internal standard to improve the accuracy and precision of measurements by correcting for sample loss and matrix effects. |

| Pharmaceutical Development | Modifying drug molecules to alter their metabolic pathways, potentially improving their efficacy and safety profiles (the "deuterium switch"). |

Mechanistic Investigations Utilizing Deuterated γ Butyrolactone D4

Elucidation of Reaction Mechanisms through Deuterium (B1214612) Isotope Effects

Deuterium isotope effects are changes in the rate of a chemical reaction when a hydrogen atom (H) in a reactant is replaced by a deuterium atom (D). These effects arise from the difference in mass between hydrogen and deuterium, which leads to a lower zero-point vibrational energy for a C-D bond compared to a C-H bond. Consequently, more energy is required to break a C-D bond, which can significantly influence reaction kinetics.

The kinetic isotope effect (KIE) is a quantitative measure expressed as the ratio of the rate constant for the lighter isotopologue (kH) to that of the heavier isotopologue (kD). The magnitude of the KIE provides critical information about the transition state of the rate-determining step of a reaction. wikipedia.org

Primary KIE : A primary KIE is observed when the bond to the isotopically labeled atom is being broken or formed in the rate-determining step of the reaction. For C-H bond cleavage, the theoretical maximum KIE at room temperature is around 7, although observed values are often lower. nih.gov A significant primary KIE (typically kH/kD > 2) when using γ-Butyrolactone-d4 would strongly indicate that a C-H bond at one of the deuterated positions is cleaved during the slowest step of the reaction mechanism.

Secondary KIE : A secondary KIE occurs when the isotopically substituted bond is not broken or formed in the rate-determining step, but its environment changes. These effects are generally smaller than primary KIEs. wikipedia.org

An α-secondary KIE arises from changes in hybridization at the deuterated carbon. A change from sp³ to sp² hybridization typically results in a normal KIE (kH/kD ≈ 1.1–1.2), while a change from sp² to sp³ results in an inverse KIE (kH/kD ≈ 0.8–0.9). wikipedia.org

A β-secondary KIE is associated with isotopic substitution at a position adjacent to the reacting center and is often related to hyperconjugation effects in the transition state.

In studies of lactones, KIEs have been instrumental. For example, in the enzymatic conversion of (+)-muconolactone to cis,cis-muconate, primary kinetic deuterium isotope effects were found to be approximately 2.5-2.6, confirming that C-H bond cleavage is a key part of the reaction mechanism. nih.gov Similar KIE studies using γ-Butyrolactone-d4 can be designed to probe mechanisms such as oxidation or enzymatic degradation where C-H abstraction is a potential rate-limiting step.

| KIE Type | Typical kH/kD Value | Interpretation for γ-Butyrolactone-d4 Reactions |

|---|---|---|

| Primary | > 2 | Indicates cleavage of a C-D bond in the rate-determining step. |

| Secondary (α, normal) | ~1.1 - 1.2 | Suggests rehybridization of a deuterated carbon from sp³ to sp² in the transition state. |

| Secondary (α, inverse) | ~0.8 - 0.9 | Suggests rehybridization of a deuterated carbon from sp² to sp³ in the transition state. |

| No significant KIE | ~1 | Indicates the C-D bond is not involved in the rate-determining step. |

A solvent isotope effect is observed when a reaction is carried out in a deuterated solvent (e.g., D₂O) instead of its non-deuterated counterpart (H₂O). This effect can reveal the role of the solvent and proton transfer in the reaction mechanism. Studies on the hydrolysis of various lactones have utilized this technique effectively. osti.gov

Isotopic labeling is crucial for distinguishing between possible mechanistic pathways in lactone ring-opening and closure reactions.

Base-Catalyzed Hydrolysis : Under basic conditions, γ-butyrolactone is hydrolyzed to γ-hydroxybutyrate. wikipedia.org This reaction typically proceeds via a B-Ac2 mechanism, involving nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. Using γ-Butyrolactone-d4 would not be expected to produce a significant primary KIE, as no C-H bonds are broken in the rate-determining step.

Acid-Catalyzed Hydrolysis : As supported by solvent isotope effect studies, the acid-catalyzed hydrolysis of γ-butyrolactone proceeds via an A-Ac2 mechanism. nih.gov This involves initial protonation of the carbonyl oxygen, followed by the nucleophilic attack of water on the carbonyl carbon. Isotopic labeling experiments can unequivocally confirm this pathway over an alternative A-Al1 mechanism (cleavage of the alkyl-oxygen bond), which would involve the formation of a carbocation intermediate.

Ring Closure : Isotopic labeling has also been used to study lactone ring closure. For example, studies on the formation of β-lactones using Mitsunobu cyclization employed deuterium and oxygen-18 labels to demonstrate that the reaction proceeds with inversion of configuration at the β-carbon and loss of the hydroxyl oxygen, confirming a specific hydroxy group activation pathway. cdnsciencepub.com Similar strategies with γ-Butyrolactone-d4 can be used to verify the stereochemistry and mechanism of its formation from precursors like γ-hydroxybutyric acid, especially under different catalytic conditions.

Solvent Isotope Effects in Reaction Environments

Tracer Studies in Chemical Transformation Pathways

Because the deuterium in γ-Butyrolactone-d4 can be readily distinguished from hydrogen by techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, the molecule serves as an excellent tracer. researchgate.net This allows chemists to follow the fate of the molecule's core structure through multi-step synthetic sequences and complex biological systems.

Deuterium labeling is invaluable for mapping out reaction pathways, identifying intermediates, and understanding rearrangement mechanisms in organic synthesis. A notable example is the investigation into the catalytic hydrogenation of levulinic acid to γ-valerolactone (GVL), a structurally related and important bio-based chemical. ugent.be

In these studies, researchers used D₂O as a solvent and D₂ gas as the hydrogen source to track the incorporation of deuterium. The experiments revealed a detailed pathway involving intermediates like α-angelica lactone and demonstrated that deuterium atoms could be incorporated at various positions through mechanisms like keto-enol tautomerization. ugent.be This insight led to the development of a specific synthetic route to produce fully deuterated d8-γ-valerolactone. ugent.be Following a similar logic, γ-Butyrolactone-d4 can be used as a starting material or an intermediate in synthetic sequences to probe reaction mechanisms, such as palladium-catalyzed processes where isotopic labeling can determine if C-H bond cleavage is part of the rate-determining step. researchgate.net

| Starting Material | Reagents/Conditions | Deuterated Product/Intermediate | Mechanism Highlighted |

|---|---|---|---|

| Levulinic acid (LA) | Acid catalyst, heat | α-Angelica lactone (α-AL) | Intramolecular cyclization/dehydration |

| α-Angelica lactone (α-AL) | D₂O | d₂-α-AL | H/D exchange of acidic protons |

| d₂-α-AL | D₂O | d₃-Levulinic acid | Ring-opening in deuterated solvent |

| d₃-Levulinic acid | Acid catalyst, D₂O, heat | d₈-Levulinic acid | Keto-enol tautomerization and H/D exchange |

| d₈-Levulinic acid | Ru/C catalyst, D₂, D₂O | d₈-γ-Valerolactone (d₈-GVL) | Catalytic reduction/hydrogenation |

In biochemical and metabolic studies, deuterated compounds are essential for differentiating between externally administered (exogenous) substances and those naturally present (endogenous) in an organism. The primary metabolic fate of γ-butyrolactone (GBL) is its rapid hydrolysis to γ-hydroxybutyric acid (GHB) by lactonase enzymes found in the blood and liver. inchem.org

By using γ-Butyrolactone-d4 as a tracer in in vitro systems, such as with liver microsomes or in blood plasma, researchers can accurately quantify the rate of its conversion to deuterated GHB (GHB-d4) without interference from endogenous GBL or GHB. inchem.org This is critical for determining pharmacokinetic parameters like the rate of hydrolysis (Vmax) and the enzyme's affinity for the substrate (Km).

Furthermore, the presence of deuterium can introduce a kinetic isotope effect, slowing down metabolic reactions that involve the cleavage of a C-H bond. nih.gov If the metabolism of γ-butyrolactone involves oxidation by enzymes like the cytochrome P450 system, comparing the metabolic rates of GBL and γ-Butyrolactone-d4 can help determine if C-H bond breaking is a rate-limiting step in its clearance or biotransformation. nih.gov This approach has been widely used to probe the mechanisms of drug metabolism and toxicity. nih.gov

Studies on Interconversion Dynamics (e.g., GBL-GHB equilibrium in model systems)

The interconversion between γ-Butyrolactone (GBL) and γ-hydroxybutyric acid (GHB) is a reversible chemical process governed by equilibrium dynamics. GBL, a cyclic ester (lactone), undergoes hydrolysis to form GHB, an open-chain hydroxycarboxylic acid. Conversely, GHB can undergo intramolecular esterification to close the ring and reform GBL. mckendree.eduresearchgate.net The use of deuterated γ-Butyrolactone-d4 (GBL-d4) is instrumental in mechanistic studies, allowing researchers to trace the pathways of this transformation without significantly altering the fundamental chemical dynamics. The principles governing the GBL/GHB equilibrium are directly applicable to the GBL-d4/GHB-d4 system.

Key factors influencing the rate and extent of this interconversion in model systems include solution pH, temperature, and time. nih.govresearchgate.net

Influence of pH

The pH of the aqueous medium is the most critical factor determining both the position of the equilibrium and the speed at which it is reached. swgdrug.org

Alkaline Conditions: In strongly alkaline solutions (e.g., pH 12), the equilibrium overwhelmingly favors the formation of the hydroxycarboxylate anion (GHB). inchem.org Under these conditions, the hydrolysis of GBL is rapid and essentially complete, occurring within minutes. mckendree.edunih.govresearchgate.net

Acidic Conditions: In strongly acidic solutions (e.g., pH 2.0), the equilibrium favors the lactone form, GBL. inchem.orgnih.gov Studies have shown that starting from either pure GBL or pure GHB, the same equilibrium mixture is established within days. nih.govresearchgate.netresearchgate.net This equilibrium consists of approximately a 2:1 ratio of GBL to GHB. mckendree.edunih.govresearchgate.net One study specifically determined the mixture to be 68% GBL and 32% GHB after nine days at pH 2. mckendree.edu

Neutral Conditions: In pure water (pH ≈ 7), the interconversion is significantly slower. inchem.org Reaching the equilibrium, which consists of about a 2:1 GBL:GHB ratio, can take a period of several months at ambient temperature. nih.govresearchgate.netinchem.org

The table below summarizes the effect of pH on the GBL-GHB equilibrium in aqueous model systems.

| pH Condition | Predominant Species | Approximate Equilibrium Ratio (GBL:GHB) | Time to Reach Equilibrium |

|---|---|---|---|

| Strongly Alkaline (pH 12) | GHB | Essentially 0:100 (complete conversion) | Minutes nih.govresearchgate.net |

| Neutral (Pure Water) | GBL | ~2:1 nih.govresearchgate.net | Months nih.govinchem.org |

| Strongly Acidic (pH 2) | GBL | ~2:1 researchgate.netresearchgate.net | Days nih.govresearchgate.net |

Influence of Temperature and Other Factors

Temperature affects the kinetics of the interconversion. Elevated temperatures increase the rate of GBL hydrolysis, while refrigeration slows it down, delaying the attainment of equilibrium. nih.govresearchgate.net The formation of GHB from GBL has been described as an endothermic process. nih.gov

The composition of the solvent matrix also plays a role. In various tap waters, the rate of GHB formation was found to be negatively correlated with alkalinity; waters with lower buffering capacity experienced a more rapid drop in pH, which in turn catalyzed the hydrolysis of GBL. nih.gov In these systems, equilibrium was reached between 40 and 250 days. nih.gov Furthermore, in alcoholic solutions under acidic conditions, GBL can undergo transesterification with alcohols like ethanol (B145695) or methanol (B129727) to form the corresponding ethyl or methyl esters of GHB. researchgate.net

Enzymatic Hydrolysis

In biological model systems, the conversion is not solely dependent on chemical hydrolysis. The presence of enzymes dramatically accelerates the process. In rat blood and liver, lactonase enzymes hydrolyze GBL to GHB with a half-time of less than one minute. inchem.org In the presence of lactonase at a physiological pH of 7.4, it was found that only 1.5% of the compound exists as the GBL lactone form at equilibrium. inchem.org

The detailed findings on the GBL-GHB interconversion provide a crucial framework for designing and interpreting mechanistic studies that utilize GBL-d4 to investigate biochemical and metabolic pathways.

| Condition/System | Observation | Detailed Finding | Source |

|---|---|---|---|

| Aqueous Solution (pH 2.0) | Equilibrium Position | An equilibrium mixture of approximately 68% GBL and 32% GHB is reached. | mckendree.edu |

| Aqueous Solution (pH 12.0) | Conversion Rate | GBL is completely converted to GHB within minutes. | nih.govresearchgate.net |

| Pure Water (Ambient Temp.) | Equilibrium Rate | The system reaches a ~2:1 GBL:GHB equilibrium over a period of months. | nih.govinchem.org |

| Human Body Temperature (37°C) | Thermodynamics | The formation of GHB is endothermic (ΔrH = 3.6 kJ mol⁻¹), with an equilibrium constant (Keq) of 0.40. | nih.gov |

| Rat Blood (in vitro) | Enzymatic Hydrolysis | The half-time of GBL hydrolysis to GHB is less than 1 minute due to lactonase activity. | inchem.org |

| Tap Water Solutions | Influence of Water Quality | Time to reach equilibrium (40-250 days) is negatively correlated with water alkalinity. | nih.gov |

Computational Chemistry and Theoretical Modeling of γ Butyrolactone D4 and Analogs

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of GBL-d4. These ab initio methods solve the Schrödinger equation for a given molecular system, providing detailed information about its geometry, stability, and electronic character.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. wikipedia.orgimperial.ac.uk For GBL-d4, DFT is employed to perform geometry optimization, a process that finds the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. uni-heidelberg.de

Functionals such as B3LYP, combined with basis sets like 6-311+G**, are commonly used to accurately predict molecular geometries and electronic properties. mdpi.comuni-muenchen.de The process involves iteratively solving the Kohn-Sham equations until the energy converges to a minimum, ensuring that the calculated structure represents a stable conformation. wikipedia.org While specific computational studies on GBL-d4 are not prevalent, the methodology is directly transferable from studies on GBL and its other analogs. mdpi.comresearchgate.net The primary geometric difference expected in GBL-d4 compared to its non-deuterated counterpart is a slight shortening of the C-D bonds compared to the C-H bonds, a consequence of the lower zero-point vibrational energy of the heavier isotope.

Table 1: Representative DFT Functionals for Molecular Calculations

| Functional Type | Examples | Key Features |

| Generalized Gradient Approximation (GGA) | BLYP, PBE | Depends on electron density and its gradient. |

| Hybrid GGA | B3LYP, PBE0 | Incorporates a portion of exact Hartree-Fock exchange, often improving accuracy. uni-muenchen.de |

| Meta-GGA | M06-L, TPSS | Includes the kinetic energy density for greater refinement. |

| Hybrid Meta-GGA | M06-2X, PW6B95 | Mixes Hartree-Fock exchange with a meta-GGA functional. |

This table presents common DFT functionals applicable for calculations on molecules like γ-Butyrolactone-d4.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to predict the electronic excited states and optical properties of molecules, such as their UV-Visible absorption spectra. arxiv.org The method calculates the excitation energies, which correspond to the energy required to promote an electron from an occupied molecular orbital to an unoccupied one. researchgate.net

For GBL and its analogs, TD-DFT calculations can predict the maximum absorption wavelengths (λmax) and the nature of the electronic transitions (e.g., n→π* or π→π*). researchgate.netresearchgate.net Studies on related lactones and organic molecules show that TD-DFT, often using functionals like B3LYP, provides results that align well with experimental spectra. arxiv.orgscirp.org When applied to GBL-d4, the predicted optical properties are expected to be very similar to those of GBL, as the electronic transitions are primarily influenced by the molecule's chromophores (like the carbonyl group), which are electronically unaffected by deuteration.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity. uni-muenchen.de The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital most likely to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more easily excitable and reactive. mdpi.com

Computational studies on GBL analogs have used DFT to calculate HOMO and LUMO energies. mdpi.comresearchgate.net For instance, analysis of GBL derivatives shows that the highest density of the HOMO is located on the carbonyl oxygen atom. researchgate.net Reactivity indices derived from these energies, such as chemical potential, hardness, and electrophilicity, provide quantitative measures of a molecule's reactive tendencies. researchgate.net As deuteration does not significantly alter the electronic structure, the HOMO-LUMO gap and reactivity indices for GBL-d4 are predicted to be nearly identical to those of GBL.

Table 2: Conceptual Molecular Orbital Data for γ-Butyrolactone

| Parameter | Description | Typical Calculated Value (eV) for GBL |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -7.0 to -8.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ 1.0 to 2.0 |

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | ~ 8.0 to 10.0 |

Note: These values are representative based on typical DFT calculations for small organic molecules and are intended for illustrative purposes. Actual values depend on the specific computational level of theory.

Time-Dependent Density Functional Theory (TD-DFT) for Optical Property Prediction

Thermochemical Data Assessment

Thermochemical properties such as enthalpy, entropy, and Gibbs free energy are vital for understanding the stability and reaction thermodynamics of GBL-d4. Computational methods can provide reliable estimates of these values.

Computational chemistry allows for the calculation of standard enthalpies of formation (ΔHf°), standard entropies (S°), and Gibbs free energies of formation (ΔGf°) for molecules in the gas phase. libretexts.org High-accuracy composite methods like Gaussian-3 (G3) and Gaussian-4 (G4) are often used for this purpose, as they are designed to yield results close to experimental accuracy. up.ptacs.org

For the parent compound, γ-butyrolactone, both experimental and computational studies have been performed to determine its thermochemical data. up.ptresearchgate.net The substitution with deuterium (B1214612) to form GBL-d4 primarily affects the vibrational component of the molecule's partition function. Due to the heavier mass of deuterium, the vibrational frequencies of C-D bonds are lower than those of C-H bonds. This leads to a different zero-point vibrational energy (ZPVE) and affects the calculated enthalpy and entropy. nist.gov Specifically, the stronger C-D bond requires more energy for dissociation. musechem.com These isotopic effects, while small, can be accurately captured by frequency calculations within the computational protocol.

Understanding how a molecule behaves upon protonation or fragmentation is critical, particularly for interpreting mass spectrometry data. Computational modeling can reveal the most likely sites of protonation and the energetics of subsequent dissociation pathways.

Studies on γ-butyrolactone and related lactams have shown that protonation occurs preferentially at the carbonyl oxygen atom, which possesses the highest electron density. researchgate.netresearchgate.net The energy of this process, known as proton affinity, can be calculated with high accuracy. nih.gov

Following protonation, collision-induced dissociation (CID) in a mass spectrometer leads to fragmentation. Theoretical calculations are used to map out the potential energy surface for various fragmentation reactions, identifying the transition states and calculating the energy barriers for each pathway. researchgate.net For GBL-d4, the fragmentation patterns would be influenced by the deuterium kinetic isotope effect (KIE). musechem.com Any fragmentation pathway that involves the cleavage of a C-D bond will have a higher activation energy and thus be less favorable compared to the cleavage of a C-H bond in the non-deuterated molecule. musechem.com This makes deuterated standards invaluable in mechanistic studies and quantitative analysis. inchem.org

Calculation of Enthalpies, Entropies, and Free Energies

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations have emerged as a powerful tool to investigate the behavior of molecules at an atomic level, providing insights into dynamic processes that are often inaccessible through experimental means alone. In the context of γ-Butyrolactone-d4 (GBL-d4) and its analogs, MD simulations offer a window into their solvation properties, intermolecular forces, and conformational landscapes. While direct MD studies on GBL-d4 are not extensively documented in publicly available literature, a wealth of information can be gleaned from simulations of its non-deuterated counterpart, γ-Butyrolactone (GBL), and related lactones. These studies provide a robust framework for understanding the fundamental interactions and dynamics that also govern the behavior of the deuterated species.

Solvation Studies and Intermolecular Interactions

The solvation behavior of GBL is of particular interest due to its wide application as an industrial solvent, especially in electrochemical applications like lithium-ion batteries. sci-hub.se MD simulations have been instrumental in elucidating the specific interactions between GBL and other molecules.

Theoretical investigations of GBL and ethanol (B145695) mixtures using MD simulations with the Optimized Potentials for Liquid Simulations (OPLS) force field have shown good agreement with experimental thermodynamic data. sci-hub.seresearchgate.net These simulations reveal that ethanol molecules interact with GBL at specific sites. The primary interaction is a hydrogen bond between the acidic hydrogen of ethanol and the carbonyl oxygen of the lactone. sci-hub.se Further interactions are observed nearly collinear to the C=O bond of the lactone, as well as above and below the plane of the lactone ring. sci-hub.seresearchgate.net

All-atom MD simulations of GBL in aqueous environments, specifically in contact with poly(sodium acrylate) brushes, have provided molecular-level details about its absorption and dynamics. rsc.org These simulations indicate that while GBL has a preference for the bulk solution, when absorbed into the brush layer, its mobility is significantly reduced. rsc.org This is a critical finding for applications involving surface coatings and drug delivery systems.

The intermolecular interactions are not limited to hydrogen bonding. Dispersion forces also play a significant role, particularly in stabilizing interactions involving the ring oxygen of the lactone. sci-hub.se The table below summarizes key intermolecular interaction sites identified from MD simulations of GBL with ethanol.

Table 1: Key Intermolecular Interaction Sites between GBL and Ethanol from MD Simulations

| Interacting Atom/Region on GBL | Interacting Atom on Ethanol | Type of Interaction | Reference |

| Carbonyl Oxygen (O2) | Hydroxyl Hydrogen (H1) | Hydrogen Bond | sci-hub.se |

| Near C=O bond | Ethanol Molecule | Dipole-Dipole | sci-hub.seresearchgate.net |

| Above/Below Lactone Ring Plane | Ethanol Molecule | van der Waals | sci-hub.seresearchgate.net |

| Ring Oxygen (O1) | Ethanol Molecule | Dispersion Forces | sci-hub.se |

Conformational Analysis and Dynamics

The five-membered ring of γ-butyrolactone is not planar and exhibits conformational flexibility, which can be explored through computational methods. Conformational analysis using techniques like the lanthanide-induced shift (LIS) in NMR, complemented by ab initio and molecular mechanics calculations, has provided insights into the conformational equilibria of γ-valerolactone, a closely related analog. rsc.org These studies show that γ-valerolactone interconverts between two envelope conformations, with the conformer having a pseudo-equatorial methyl group being more stable. rsc.org

In the context of GBL derivatives, such as β-(3,4-Methylenedioxybenzyl)-γ-butyrolactone (MDBL), computational analysis has identified multiple stable conformers that differ mainly in the relative orientation of the substituent groups with respect to the γ-butyrolactone ring. unicamp.br The energy differences between these conformers are generally small, on the order of 1-2 kcal/mol, with low rotational barriers. unicamp.br This highlights the dynamic nature of the conformational states of γ-butyrolactone derivatives.

Table 2: Calculated Conformational Energy Differences for GBL Analogs

| Compound | Conformer Transition | Energy Difference (ΔG) | Reference |

| γ-Valerolactone | ax–eq | 0.6 kcal mol-1 | rsc.org |

| δ-Valerolactone | boat–half-chair | 0.9 kcal mol-1 | rsc.org |

| ε-Caprolactone | boat–chair | > 3.5 kcal mol-1 | rsc.org |

| β-(3,4-Methylenedioxybenzyl)-γ-butyrolactone | Between stable conformers | ~1-2 kcal mol-1 | unicamp.br |

Analytical Method Development and Validation Utilizing γ Butyrolactone D4 As an Internal Standard

Role of Deuterated Analogues in Quantitative Chromatographic Analysis

In the realm of quantitative chromatographic analysis, particularly when coupled with mass spectrometry, the use of deuterated analogues as internal standards is a cornerstone for achieving accurate and precise measurements. These isotopically labeled compounds are chemically identical to the analyte of interest but have a different mass due to the substitution of hydrogen atoms with deuterium (B1214612). This subtle yet significant difference allows them to be distinguished by a mass spectrometer.

γ-Butyrolactone-d4 (GBL-d4) serves as a prime example of a deuterated internal standard. It is employed in the quantification of its non-labeled counterpart, γ-Butyrolactone (GBL), and its corresponding hydrolyzed form, γ-hydroxybutyric acid (GHB). The near-identical chemical and physical properties of GBL-d4 to GBL ensure that it behaves similarly during sample preparation, extraction, and chromatographic separation.

Isotope Dilution Mass Spectrometry (IDMS) Principles

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that leverages the use of isotopically enriched standards to achieve high accuracy and precision in quantitative analysis. ontosight.ai The fundamental principle of IDMS involves adding a known amount of an isotopically labeled version of the analyte (the "spike"), such as γ-Butyrolactone-d4, to a sample containing the unlabeled analyte. ontosight.aiosti.gov After allowing the spike to equilibrate with the sample, the mixture is analyzed by mass spectrometry.

The mass spectrometer separates and measures the ion intensities of both the labeled and unlabeled forms of the compound based on their mass-to-charge ratios. ontosight.ai By determining the ratio of the two isotopic forms, the original concentration of the analyte in the sample can be calculated with a high degree of accuracy. osti.gov This method is considered a primary ratio method and has the potential to be a primary method of measurement, providing a direct link to the International System of Units (SI). researchgate.net

Advantages of γ-Butyrolactone-d4 as an Internal Standard

The use of γ-Butyrolactone-d4 as an internal standard offers several key advantages in the quantitative analysis of GBL and GHB, primarily in its ability to compensate for variations that can occur during the analytical process.

Compensation for Matrix Effects: Biological samples (e.g., blood, urine) are complex matrices that can interfere with the ionization of the target analyte in the mass spectrometer's source, a phenomenon known as matrix effect. This can either suppress or enhance the signal, leading to inaccurate quantification. Since γ-Butyrolactone-d4 has virtually identical chemical and physical properties to the unlabeled analyte, it is affected by the matrix in the same way. lcms.czscispace.com By calculating the ratio of the analyte to the internal standard, the variability introduced by the matrix is effectively canceled out, leading to more accurate results. lcms.cz

Compensation for Recovery Variations: During sample preparation steps such as liquid-liquid extraction or solid-phase extraction (SPE), some of the analyte may be lost. The recovery of the analyte can vary from sample to sample. Because γ-Butyrolactone-d4 is added at the beginning of the sample preparation process and behaves identically to the analyte, any losses will affect both compounds equally. Therefore, the ratio of the analyte to the internal standard remains constant, correcting for any inconsistencies in extraction efficiency. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of GBL and GHB. Due to the chemical nature of GHB, specific methodologies, including derivatization, are often required to ensure its compatibility with GC-MS analysis.

Derivatization Strategies for GC-MS Compatibility

GHB is a small, polar, and non-volatile compound, which makes its direct analysis by GC-MS challenging. nih.gov Furthermore, GHB can thermally degrade in the hot GC inlet to form GBL, leading to inaccurate quantification. dc.gov To overcome these issues, derivatization is employed to convert GHB into a more volatile and thermally stable compound.

A common derivatization agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% trimethylchlorosilane (TMCS), which converts GHB into its di-trimethylsilyl (di-TMS) derivative. dc.govforensicresources.orguliege.be This derivative is more volatile and provides a unique mass spectrum that can be easily distinguished from GBL, which does not react with BSTFA. dc.gov Another approach involves derivatization with trifluoroacetic anhydride (B1165640) (TFAA) and 2,2,3,3,4,4,4-heptafluoro-1-butanol (B1293372) (HFB), which also produces a more volatile derivative suitable for GC-MS analysis. nih.gov The choice of derivatization reagent can be crucial as it can affect the resulting mass spectra and the selection of a suitable deuterated internal standard. nih.govoup.com

Selected Ion Monitoring (SIM) and Full Scan Acquisition for Quantification

In GC-MS analysis, two primary data acquisition modes are used: full scan and selected ion monitoring (SIM).

Full Scan Acquisition: In this mode, the mass spectrometer scans a wide range of mass-to-charge (m/z) ratios, providing a complete mass spectrum of the eluting compounds. This is useful for qualitative identification and confirming the presence of the derivatized analyte and the internal standard. For the di-TMS derivative of GHB, the mass spectrum shows characteristic ions that can be used for identification. dc.govuliege.be

Selected Ion Monitoring (SIM): For quantitative analysis, SIM mode is often preferred due to its higher sensitivity and selectivity. preprints.orgpreprints.org In SIM mode, the mass spectrometer is set to monitor only a few specific ions that are characteristic of the analyte and the internal standard. nih.gov This targeted approach increases the dwell time on each ion, resulting in a better signal-to-noise ratio and lower limits of detection. For the di-TMS derivative of GHB, ions such as m/z 233, 204, and 117 are typically monitored, while for the deuterated internal standard (GHB-d6, which is often used interchangeably with GBL-d4 as the latter converts to GHB), the corresponding ion at m/z 239 is monitored. uliege.be By comparing the peak areas of the selected ions for the analyte and the internal standard, a calibration curve can be constructed to quantify the analyte's concentration. forensicresources.orguliege.be

Liquid Chromatography-Mass Spectrometry (LC-MS) Methodologies

Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful alternative to GC-MS for the analysis of GBL and GHB, offering the advantage of analyzing these compounds without the need for derivatization. restek.comresearchgate.net

In LC-MS, the separation of GBL and GHB is achieved on a liquid chromatography column, often a reversed-phase C18 column. restek.comlcms.cz The separated compounds are then introduced into the mass spectrometer for detection and quantification. A significant advantage of LC-MS is that it can chromatographically separate GBL from GHB, which is crucial because GHB can sometimes convert to GBL in the ion source of the mass spectrometer. restek.com

For quantification, γ-Butyrolactone-d4 (or GHB-d6) is used as the internal standard. researchgate.net The mass spectrometer is typically operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and specificity. In positive ionization mode, the protonated molecules of GHB ([M+H]⁺ at m/z 105.1) and GBL ([M+H]⁺ at m/z 87.1) can be monitored. lcms.cz The use of a deuterated internal standard like γ-Butyrolactone-d4 helps to correct for matrix effects and variations in ionization efficiency, ensuring accurate and reliable quantification. lcms.czscispace.com Recent advancements in LC-tandem mass spectrometry (LC-MS/MS) have further improved the sensitivity and selectivity of these methods. restek.com

Optimization of Chromatographic Conditions for Deuterated GBL and Analytes

The primary goal of chromatographic optimization is to achieve a clear separation of the analytes of interest from other matrix components, ensuring accurate quantification. For methods involving GBL-d4 and its non-deuterated counterpart, GBL, as well as GHB, reversed-phase chromatography is a commonly employed technique. nih.gov

Key parameters that are optimized include:

Column Selection: Columns such as the Waters Cortecs UPLC T3 or Waters-Atlantis T3 are utilized for their ability to separate polar compounds. nih.govresearchgate.net

Mobile Phase Composition: A typical mobile phase consists of a mixture of an aqueous component (often with an acid additive like formic acid to improve peak shape and ionization efficiency) and an organic solvent like methanol (B129727) or acetonitrile. researchgate.netthermofisher.com The gradient or isocratic elution profile is meticulously adjusted to ensure baseline separation of the analytes. For instance, a gradient might start with a low percentage of the organic phase and gradually increase to elute the compounds of interest. nih.gov The addition of 0.2% formic acid to the mobile phase has been shown to improve chromatographic separation and mass detection sensitivity. researchgate.net

Flow Rate and Column Temperature: These parameters are optimized to achieve efficient separation within a reasonable analysis time. A flow rate of around 0.2 to 1.1 mL/min and a column temperature of approximately 40°C are common starting points. researchgate.netsemanticscholar.org

It is crucial that the deuterated internal standard, GBL-d4, co-elutes with the analyte, GBL, to effectively compensate for any matrix effects. chromatographyonline.com While increased deuteration can sometimes cause slight shifts in retention time, careful method development can minimize this effect. wuxiapptec.com

Tandem Mass Spectrometry (LC-MS/MS) for Enhanced Selectivity and Sensitivity

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective detection of GBL and GHB. nih.govresearchgate.net The technique involves the use of a mass spectrometer to first select the precursor ion (the protonated molecule of the analyte or internal standard) and then fragment it to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and enhances the specificity of the analysis.

For GBL, the protonated molecule [M+H]+ at m/z 87.1 is often selected as the precursor ion. lcms.cz For GBL-d6, a commonly used deuterated standard, the corresponding precursor ion would be at a higher mass-to-charge ratio, allowing for its distinct detection. The optimization of MS parameters such as drying gas temperature, nebulizer pressure, and collision energy is critical for maximizing the signal intensity of the target analytes and the internal standard. lcms.cz

The ability of LC-MS/MS to distinguish between the analyte and its deuterated internal standard based on their mass difference, while they exhibit similar chromatographic behavior, is the key to accurate quantification. chromatographyonline.com

Method Validation Parameters in Research Settings

Once an analytical method is developed, it must undergo a rigorous validation process to ensure its reliability and suitability for its intended purpose. eventura.us The validation parameters are established to demonstrate that the method is accurate, precise, and robust. elementlabsolutions.comglobalresearchonline.net

Linearity and Calibration Curve Performance.nih.govresearchgate.net

Linearity assesses the ability of the method to produce test results that are directly proportional to the concentration of the analyte. pharmastate.academy This is demonstrated by constructing a calibration curve, which plots the instrument response against the concentration of a series of standards. researchgate.net For quantitative analysis using an internal standard, the calibration curve is typically generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. uknml.com

A linear relationship is generally expected, and the performance of the calibration curve is evaluated by its correlation coefficient (R²), which should ideally be close to 1. researchgate.net For example, a validated method for GBL in beverages demonstrated linearity in the concentration range of 0.2–50 μg/mL with a correlation coefficient greater than 0.99. researchgate.net Another study reported a linear range of 1-50 mg/L for GBL.

Table: Example of Calibration Curve Data for GBL Analysis

| Analyte Concentration (µg/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 0.2 | 15,000 | 100,000 | 0.150 |

| 1.0 | 75,000 | 100,000 | 0.750 |

| 5.0 | 375,000 | 100,000 | 3.750 |

| 10.0 | 750,000 | 100,000 | 7.500 |

| 25.0 | 1,875,000 | 100,000 | 18.750 |

| 50.0 | 3,750,000 | 100,000 | 37.500 |

This is a hypothetical data table for illustrative purposes.

Limit of Detection (LOD) and Limit of Quantitation (LOQ).nih.govresearchgate.net

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, though not necessarily quantified with acceptable precision and accuracy. sepscience.com The Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. sepscience.comnih.gov

These values are crucial for determining the sensitivity of the method. They can be estimated based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. researchgate.netsepscience.com For instance, a GC-MS method for GBL reported an LOD of 0.05 mg/l and an LOQ of 0.15 mg/l. unimi.it Another LC-MS/MS method for GHB using a deuterated internal standard had an LOQ of 2.5 µg/mL. researchgate.net

Table: Typical LOD and LOQ Values for GBL and GHB Analysis

| Analyte | Method | LOD | LOQ | Reference |

| GBL | GC-MS | 0.05 mg/L | 0.15 mg/L | unimi.it |

| GHB | GC-MS | 1 mg/L | 2.5 mg/L | uliege.be |

| GBL | LC-MS/MS | - | 1 mg/kg | nih.gov |

| GHB | LC-MS/MS | 0.5 ng/mg | 0.6 ng/mg | unipa.it |

Precision, Accuracy, and Robustness

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. elementlabsolutions.com It is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD) and is assessed at different levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility. globalresearchonline.net A validated method for GBL showed intra-assay and inter-assay variations to be less than 7%.

Accuracy is the closeness of the test results obtained by the method to the true value. pharmaguideline.com It is often determined by analyzing samples with known concentrations (quality control samples) and calculating the percent recovery. elementlabsolutions.com For a validated method for GBL, analytical recoveries ranged from 90-107%.

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. pharmastate.academypharmaguideline.com Parameters that may be varied include mobile phase composition, pH, column temperature, and flow rate. elementlabsolutions.com

Matrix Effects and Isotopic Purity Considerations

Matrix effects occur when components of the sample matrix other than the analyte of interest alter the ionization efficiency of the analyte, leading to ion suppression or enhancement. wuxiapptec.com This can significantly impact the accuracy of the results. The use of a co-eluting, stable isotope-labeled internal standard like GBL-d4 is the most effective way to compensate for matrix effects, as the internal standard is affected in the same way as the analyte. chromatographyonline.comwuxiapptec.comentegris.com Matrix effects can be evaluated by comparing the response of an analyte in a standard solution to the response of the analyte spiked into a blank matrix extract. researchgate.net

Isotopic purity of the internal standard is another critical consideration. The GBL-d4 internal standard should have a high degree of deuterium incorporation and be free from significant amounts of the non-deuterated GBL. entegris.com The presence of the non-deuterated analyte in the internal standard solution can lead to an overestimation of the analyte concentration in the sample. Therefore, the purity of the internal standard must be verified. wuxiapptec.com

Future Prospects and Emerging Research Frontiers in Deuterated γ Butyrolactone Studies

Advancements in Stereoselective Deuteration and Isotopic Fine-Tuning

The precise placement of deuterium (B1214612) atoms within the γ-butyrolactone scaffold is critical for its application in detailed mechanistic and stereochemical studies. Future research is poised to move beyond simple isotopic enrichment to achieve highly selective and stereospecific deuteration.

Recent progress in catalysis offers promising routes for such precise isotopic labeling. For instance, cobalt-catalyzed asymmetric deuteration has shown high enantiomeric ratios and nearly complete deuteration for related α-amidoacrylates, suggesting potential applicability to lactone systems. researchgate.net Methods involving the stereoselective deuteration of amino acids could also be adapted for lactone precursors, offering pathways to chiral deuterated GBL. nih.gov Researchers have demonstrated that sequential deuteration methodologies, starting from precursors like levulinic acid, can systematically incorporate deuterium at specific molecular positions. This level of control allows for the synthesis of GBL with deuterium atoms at defined locations, which is invaluable for mechanistic studies. cdnsciencepub.com

The ability to fine-tune the isotopic distribution within the GBL molecule will enable more sophisticated experiments. For example, creating GBL with deuterium at specific stereocenters can help in understanding the stereochemistry of enzymatic or chemical transformations. helsinki.fi

Table 1: Examples of Deuteration Methods and Applications

| Method | Description | Potential Application for γ-Butyrolactone-d4 | Reference |

|---|---|---|---|

| Cobalt-Catalyzed Asymmetric Deuteration | Achieves high enantiomeric ratios and high levels of deuteration for α,β-dideuterio-α-amino esters. | Could be adapted for the stereoselective synthesis of chiral deuterated γ-butyrolactone. | researchgate.net |

| Sequential Deuteration | Involves the stepwise conversion and selective deuteration of precursors to achieve specific isotopic labeling patterns. | Allows for the synthesis of γ-butyrolactone with deuterium at predetermined positions for mechanistic studies. | |

| Enzyme-Based Chemoenzymatic Platforms | Utilizes whole-cell systems for the synthesis of deuterated hydroxyl acids and amino acids from aldehydes. | Offers a potential route for producing stereospecific deuterated precursors to γ-butyrolactone. | researchgate.net |

Integration of γ-Butyrolactone-d4 with Advanced Analytical Platforms